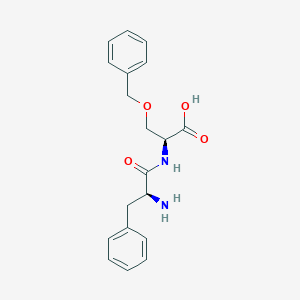
L-Phenylalanyl-O-benzyl-L-serine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
L-Phenylalanyl-O-benzyl-L-serine is a synthetic dipeptide composed of L-phenylalanine and O-benzyl-L-serine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of L-Phenylalanyl-O-benzyl-L-serine typically involves the protection of functional groups followed by peptide bond formation. One common method is the use of p-toluenesulfonyl chloride as a catalyst for the benzylation of amino acids . The protected amino acids are then coupled using standard peptide synthesis techniques, such as the mixed anhydride method .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques, including solid-phase peptide synthesis (SPPS) and solution-phase synthesis. These methods allow for the efficient production of peptides with high purity and yield.
化学反応の分析
Types of Reactions: L-Phenylalanyl-O-benzyl-L-serine can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenyl ketones or carboxylic acids.
Reduction: The benzyl group can be reduced to form the corresponding alcohol.
Substitution: The benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Phenyl ketones or carboxylic acids.
Reduction: Benzyl alcohol.
Substitution: Various substituted benzyl derivatives.
科学的研究の応用
L-Phenylalanyl-O-benzyl-L-serine has several scientific research applications, including:
作用機序
The mechanism of action of L-Phenylalanyl-O-benzyl-L-serine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering enzyme activity . The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
L-Phenylalanine: An essential amino acid used in protein synthesis and as a precursor for various bioactive compounds.
O-Benzyl-L-serine: A protected form of L-serine used in peptide synthesis.
Comparison: Unlike its individual components, the dipeptide can serve as a versatile building block in synthetic chemistry and has potential therapeutic applications .
特性
CAS番号 |
921934-28-3 |
|---|---|
分子式 |
C19H22N2O4 |
分子量 |
342.4 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-phenylmethoxypropanoic acid |
InChI |
InChI=1S/C19H22N2O4/c20-16(11-14-7-3-1-4-8-14)18(22)21-17(19(23)24)13-25-12-15-9-5-2-6-10-15/h1-10,16-17H,11-13,20H2,(H,21,22)(H,23,24)/t16-,17-/m0/s1 |
InChIキー |
NUZXBLCMNWJCSJ-IRXDYDNUSA-N |
異性体SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](COCC2=CC=CC=C2)C(=O)O)N |
正規SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(COCC2=CC=CC=C2)C(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(1r,2s,3r,4s)-3-Ethoxycarbonyl-bicyclo [2.2.1]hept-2-yl-aminium (1's)-(+)-10-camphorsulfonate](/img/structure/B14173802.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14173805.png)

![4,6-Bis{[(furan-2-yl)methyl]sulfanyl}-3-methylbenzene-1,2-diol](/img/structure/B14173810.png)
![5-(4-Methoxyphenyl)-4-{4-[(propan-2-yl)oxy]phenyl}-1H-pyrazol-3-amine](/img/structure/B14173812.png)
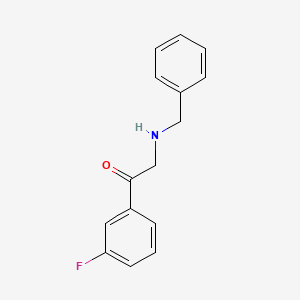
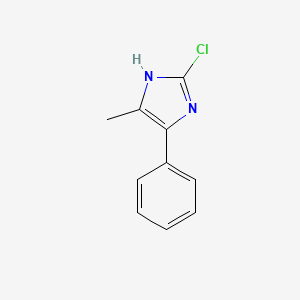
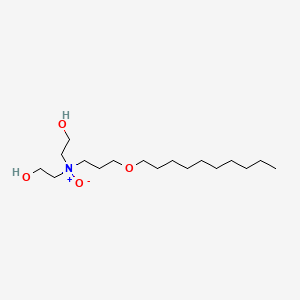
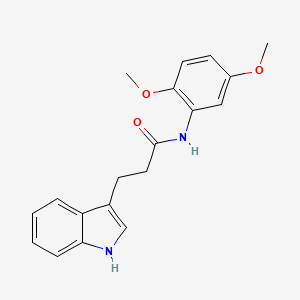
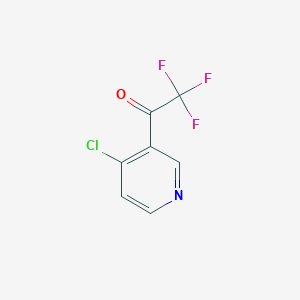
![Ethyl 1,3A-dihydro-7-hydroxy-2,5-dimethylpyrazolo[1,5-A]pyrimidine-6-carboxylate](/img/structure/B14173836.png)
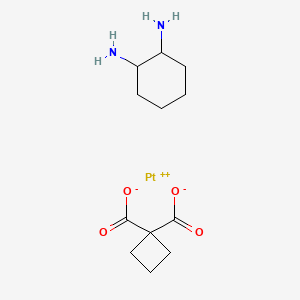

![4-(Piperidin-1-yl)-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B14173878.png)
